4,4-Diethylcyclohex-2-enone

Description

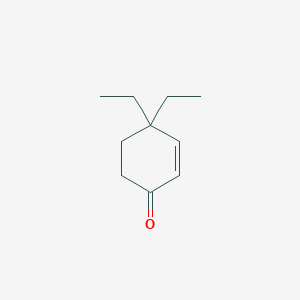

4,4-Diethylcyclohex-2-enone (CAS 35161-14-9, molecular formula C₁₀H₁₆O) is a substituted cyclohexenone featuring two ethyl groups at the 4-position of the cyclohexenone ring. Cyclohexenones are pivotal intermediates in synthesizing complex molecules like terpenes and bioactive compounds, and the diethyl substituents in this derivative may enhance lipophilicity or alter reaction pathways compared to simpler analogs .

Properties

IUPAC Name |

4,4-diethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-3-10(4-2)7-5-9(11)6-8-10/h5,7H,3-4,6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMNPBXGWZOROKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC(=O)C=C1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80499998 | |

| Record name | 4,4-Diethylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35161-14-9 | |

| Record name | 4,4-Diethylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-Diethyl-2-cyclohexen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Diethylcyclohex-2-enone can be synthesized through various methods. One common approach involves the alkylation of cyclohexanone followed by dehydrogenation. The process typically involves the following steps:

Alkylation: Cyclohexanone is reacted with ethyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide to form 4,4-diethylcyclohexanone.

Dehydrogenation: The resulting 4,4-diethylcyclohexanone is then subjected to dehydrogenation using a dehydrogenating agent such as selenium dioxide or palladium on carbon to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 4,4-Diethylcyclohex-2-enone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield 4,4-diethylcyclohexanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The enone group allows for nucleophilic addition reactions, where nucleophiles such as Grignard reagents or organolithium compounds can add to the carbonyl carbon, forming various substituted products.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Grignard reagents, organolithium compounds, and other nucleophiles.

Major Products Formed:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: 4,4-Diethylcyclohexanol.

Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

4,4-Diethylcyclohex-2-enone has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones and enones.

Medicine: Research into potential pharmaceutical applications, including the synthesis of biologically active compounds.

Industry: Utilized in the production of fragrances and flavoring agents due to its distinct odor.

Mechanism of Action

The mechanism of action of 4,4-diethylcyclohex-2-enone involves its reactivity as an enone. The compound can undergo nucleophilic addition reactions at the carbonyl carbon, making it a versatile intermediate in organic synthesis. The presence of the enone group also allows for conjugate addition reactions, where nucleophiles add to the β-carbon of the enone system. This reactivity is exploited in various synthetic applications to form complex molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 4,4-diethylcyclohex-2-enone, enabling a comparative analysis of their properties:

Structural Analogues with the Same Molecular Formula (C₁₀H₁₆O)

| Compound Name | CAS No. | Substituents | Key Properties |

|---|---|---|---|

| This compound | 35161-14-9 | Two ethyl groups at 4-position | High lipophilicity; potential steric hindrance at carbonyl group. |

| 2-Pentyl-2-cyclopenten-1-one | 25564-22-1 | Pentyl group on cyclopentenone ring | Smaller 5-membered ring with higher ring strain; likely more reactive. |

| 4-Allyl-4-methylcyclohexanone | 117360-99-3 | Allyl and methyl groups at 4-position | Allyl group introduces conjugated double bond, enhancing electrophilicity. |

Key Observations :

- Substituent Electronic Effects: The allyl group in 4-allyl-4-methylcyclohexanone may stabilize intermediates via resonance, whereas diethyl groups in this compound primarily exert steric effects .

Derivatives with Varied Substituents

| Compound Name | CAS No. | Substituents | Notable Features |

|---|---|---|---|

| 4,5-Dimethyl-4-phenyl-2-cyclohexen-1-one | 17622-47-8 | Phenyl and methyl groups at 4,5-positions | Aromatic phenyl group enhances stability; potential for π-π interactions in drug design. |

| (R)-4-Ethyl-4-methylcyclohex-2-enone | 24432-30-2 | Ethyl and methyl groups at 4-position | Chiral center (R-configuration) enables enantioselective synthesis applications. |

| 5,5-Bis(hydroxymethyl)-3-methylcyclohex-2-enone | - | Hydroxymethyl groups at 5-position | Polar substituents improve aqueous solubility; used in bioactive compound synthesis. |

Key Observations :

- Chirality: The (R)-enantiomer of 4-ethyl-4-methylcyclohex-2-enone highlights the role of stereochemistry in modulating biological activity or catalytic processes .

- Polarity: Hydroxymethyl groups in 5,5-bis(hydroxymethyl)-3-methylcyclohex-2-enone contrast with the hydrophobic diethyl groups in this compound, significantly altering solubility profiles .

Cyclopentenone vs. Cyclohexenone Systems

| Compound Name | CAS No. | Ring Size | Key Differences |

|---|---|---|---|

| 4,4-Dimethylcyclopent-2-enone | 22748-16-9 | 5-membered | Higher ring strain increases reactivity; lower thermal stability. |

| This compound | 35161-14-9 | 6-membered | Reduced strain enhances stability; preferred for multi-step syntheses. |

Key Observations :

- 4,4-Dimethylcyclopent-2-enone’s 5-membered ring is more prone to ring-opening reactions, whereas this compound’s larger ring offers conformational flexibility and stability .

Biological Activity

4,4-Diethylcyclohex-2-enone is a compound of interest in organic chemistry and medicinal research due to its structural properties and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound has the molecular formula C12H20O and features a cyclohexene ring with two ethyl groups attached to the 4-position. Its structure can be represented as follows:

The compound exhibits both electrophilic and nucleophilic characteristics, making it a versatile intermediate in organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Cytotoxicity Studies

In vitro cytotoxicity assays were conducted to assess the effects of this compound on human cancer cell lines. The compound demonstrated varying degrees of cytotoxicity across different cell lines, with the following findings:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 35 |

These results indicate that this compound has potential as a lead compound for further development in cancer therapy.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. Further research is needed to elucidate the precise molecular mechanisms involved.

Study on Antimicrobial Activity

A recent study published in a peer-reviewed journal examined the antimicrobial effects of various cyclohexenones, including this compound. The study concluded that the compound's structural features contribute significantly to its antimicrobial efficacy, particularly against Gram-positive bacteria.

Cytotoxicity Assessment in Cancer Research

Another research project focused on evaluating the cytotoxic effects of this compound on multiple cancer cell lines. The study found that the compound's activity was dose-dependent and highlighted its potential for further development as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.